molecular formula C15H13FN2O3S B2915589 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448065-59-5

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2915589
CAS RN: 1448065-59-5
M. Wt: 320.34
InChI Key: TVYKMOPZYBAHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a sulfonyl group, an azetidinyl group, and a pyridinyl group . The exact structure can be represented by the InChI string and the Canonical SMILES string provided in the PubChem database .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.4 g/mol, an XLogP3 of 2.2, and a topological polar surface area of 78.6 Ų . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its complexity, as computed by Cactvs, is 621 .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • A study by Laporte et al. (2015) presented a methodology for accessing fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones via the Julia–Kocienski reaction. This approach facilitates the preparation of new precursors for fluorinated four-membered rings containing nucleic bases, ester or aryl sulfone functions, and pyrrolidine rings, demonstrating a potential application in synthesizing compounds like "(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone" (Laporte et al., 2015).

Formulation Development for Enhanced Bioavailability

  • Burton et al. (2012) investigated the development of a precipitation-resistant solution formulation for a poorly water-soluble compound, aiming to increase in vivo exposure. While the compound studied differs from "this compound," the methodologies and formulation strategies employed could be relevant for enhancing the bioavailability of similarly challenging compounds (Burton et al., 2012).

Biological Activity Investigations

  • Chandrashekaraiah et al. (2014) synthesized a series of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derivatives, which were examined for antimicrobial and antituberculosis activities. While the core structure differs from "this compound," the study highlights the potential of azetidinone derivatives in developing new antibacterial and antituberculosis agents, suggesting possible biological applications for the compound (Chandrashekaraiah et al., 2014).

Mechanism of Action

As a BTK inhibitor, this compound likely works by binding to the BTK enzyme and preventing its activation. This can inhibit the activation of B cells and the production of antibodies.

properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-4-6-12(7-5-11)22(20,21)13-9-18(10-13)15(19)14-3-1-2-8-17-14/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYKMOPZYBAHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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